molecular formula C9H5ClO4 B563436 6-Chloro-3,4-dihydroxy-2H-1-benzopyran-2-one CAS No. 103620-90-2

6-Chloro-3,4-dihydroxy-2H-1-benzopyran-2-one

Cat. No.: B563436
CAS No.: 103620-90-2
M. Wt: 212.585
InChI Key: SJNXVIWLNZXABC-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydroxy-2H-1-benzopyran-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H5ClO4 and its molecular weight is 212.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

103620-90-2

Molecular Formula

C9H5ClO4

Molecular Weight

212.585

IUPAC Name

6-chloro-3,4-dihydroxychromen-2-one

InChI

InChI=1S/C9H5ClO4/c10-4-1-2-6-5(3-4)7(11)8(12)9(13)14-6/h1-3,11-12H

InChI Key

SJNXVIWLNZXABC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)O)O

Synonyms

6-chloro-3,4-dihydroxy-2H-1-benzopyran-2-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

Catalytic hydrogenation. A solution of ethyl 5-chloro-β-oxo-α,2-bis(phenylmethoxy)benzenepropanoate (0.88 g, 0.002 mol) in 20 ml of EtOAc was hydrogenated over 0.18 g of 10% Pd/C at room temperature and 35 psi for 2 h. After filtration, the solvent was removed under reduced pressure affording a light yellow oil. The oil was treated as previously described, affording 0.293 g (69%) of 6-chloro-3,4-dihydroxy-2H-1-benzopyran-2-one as white solid.
Name
ethyl 5-chloro-β-oxo-α,2-bis(phenylmethoxy)benzenepropanoate
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.18 g
Type
catalyst
Reaction Step Three

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